molecular formula C18H19NO4 B6721177 Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate

Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate

Cat. No.: B6721177
M. Wt: 313.3 g/mol
InChI Key: WWOVYVZQEIRQCL-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate is a complex organic compound that features a benzodioxin ring fused with a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate typically involves multi-step organic reactions. One common route includes the condensation of 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine
  • (2,3-Dihydro-1,4-benzodioxin-5-yl)(5-methyl-3-pyridinyl)methanone

Uniqueness

Methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxin ring with a phenylacetate moiety allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-18(20)16(13-6-3-2-4-7-13)19-12-14-8-5-9-15-17(14)23-11-10-22-15/h2-9,16,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOVYVZQEIRQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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